

Mastering the Millimolar: A Technical Guide to Calculating CAPS Buffer Stock Solution Concentration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	Sodium 3-(cyclohexylamino)propane-1-sulfonate
Compound Name:	
Cat. No.:	B018068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical and molecular biology research, precision is paramount. The accuracy of experimental outcomes often hinges on the meticulous preparation of reagents, with buffer solutions standing as a cornerstone of countless protocols. Among these, CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) buffer is frequently employed for its efficacy in high pH applications, notably in protein chemistry and enzymology. This in-depth technical guide provides a comprehensive overview of the principles and procedures for accurately calculating and preparing CAPS buffer stock solutions, ensuring the reliability and reproducibility of your research.

Core Principles of CAPS Buffer Concentration Calculation

The foundation of preparing any buffer solution lies in the fundamental relationship between mass, molecular weight, and volume to achieve a desired molar concentration. CAPS is a zwitterionic buffer with a pKa of approximately 10.4 at 25°C, making it an excellent choice for maintaining a stable pH in the range of 9.7 to 11.1.^{[1][2]} The calculation of the concentration of a CAPS buffer stock solution is a straightforward process governed by the molarity formula.

The key to accuracy lies in the precise measurement of the CAPS powder and the final volume of the solution. It is crucial to use a calibrated analytical balance for weighing the CAPS and volumetric flasks for measuring the final volume to minimize errors.[\[3\]](#)

Quantitative Data Summary

For ease of reference and comparison, the following table summarizes the key quantitative data for CAPS buffer.

Parameter	Value	Reference
Full Chemical Name	N-cyclohexyl-3-aminopropanesulfonic acid	[1] [4]
Molecular Formula	$C_9H_{19}NO_3S$	[1]
Molecular Weight	221.32 g/mol	[1] [5] [6] [7] [8]
pKa (at 25°C)	10.4	[1] [6]
Effective pH Range	9.7 - 11.1	[1] [2] [8] [9]

Experimental Protocols

The following are detailed methodologies for the preparation of commonly used CAPS buffer stock solutions.

Protocol 1: Preparation of a 1 M CAPS Stock Solution (pH 11.0)

This protocol outlines the steps to prepare a 1 M CAPS stock solution, which can then be diluted to the desired working concentration.

Materials:

- CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) powder (MW: 221.32 g/mol)
- Deionized water (dH₂O)

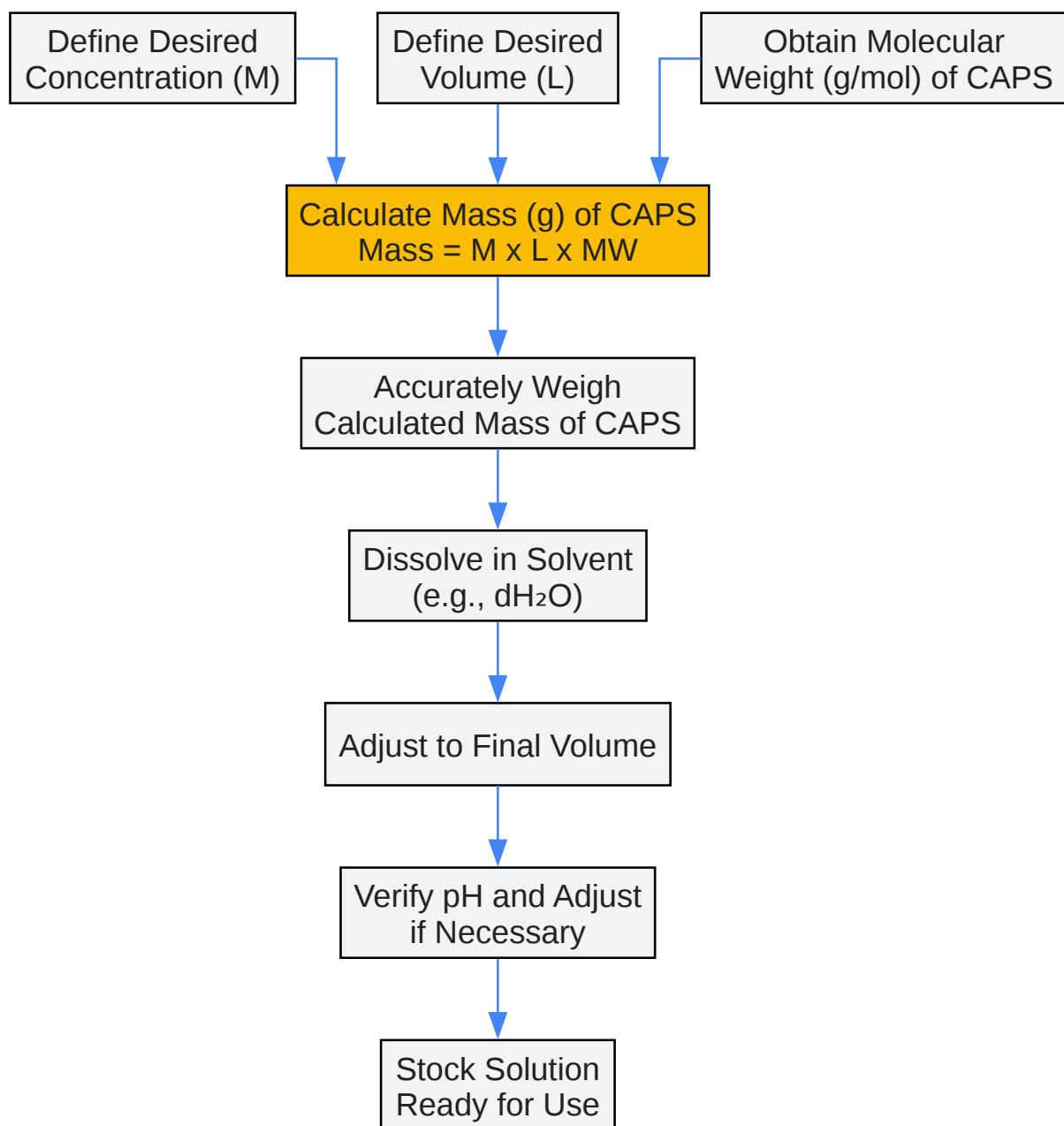
- 10 M Sodium Hydroxide (NaOH) solution
- Analytical balance
- Beaker (1 L)
- Magnetic stirrer and stir bar
- Calibrated pH meter
- Volumetric flask (1 L)

Procedure:

- Weighing: Accurately weigh 221.32 g of CAPS powder using an analytical balance.[10]
- Dissolving: Add the weighed CAPS powder to a beaker containing approximately 800 mL of deionized water.[10] Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the CAPS powder is completely dissolved.
- pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode into the CAPS solution. While continuously stirring, slowly add 10 M NaOH solution dropwise to adjust the pH to 11.0.[10] Monitor the pH reading closely.
- Final Volume Adjustment: Once the desired pH of 11.0 is reached, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the CAPS is transferred. Add deionized water to bring the final volume to the 1 L mark.[10]
- Storage: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. Transfer the solution to a labeled, sterile container and store at 4°C.[10]

Protocol 2: Preparation of a 10x CAPS Transfer Buffer (100 mM CAPS, pH 11.0) for Western Blotting

This protocol is specifically for preparing a 10x concentrated CAPS transfer buffer, commonly used in Western blotting procedures for the electrotransfer of proteins.[2]


Materials:

- CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) powder (MW: 221.32 g/mol)
- Deionized water (dH₂O)
- Sodium Hydroxide (NaOH)
- Analytical balance
- Beaker (1 L)
- Magnetic stirrer and stir bar
- Calibrated pH meter
- Volumetric flask (1 L)

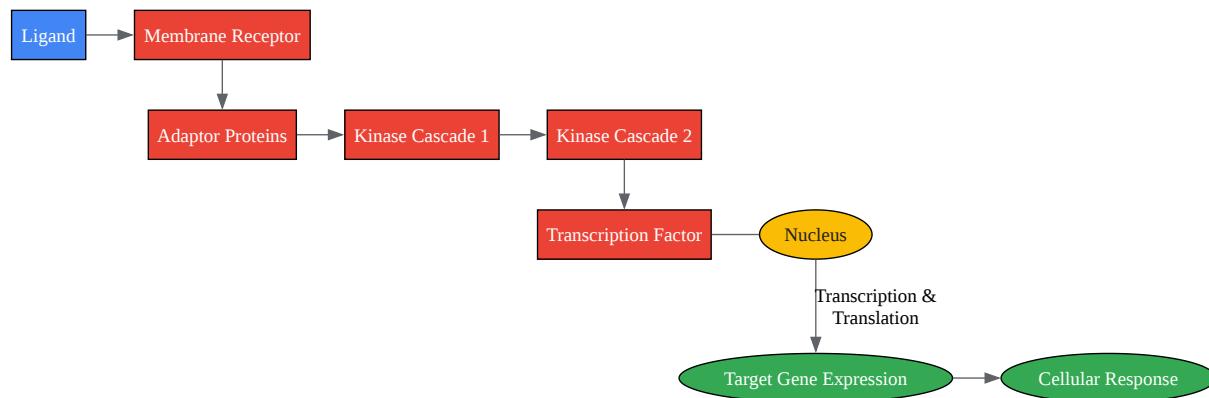
Procedure:

- Weighing: Weigh 22.13 g of CAPS powder.
- Dissolving: Dissolve the CAPS powder in approximately 900 mL of deionized water in a beaker with stirring.
- pH Adjustment: Adjust the pH of the solution to 11.0 with NaOH.
- Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
- Storage: Store the 10x stock solution at 4°C. To prepare a 1x working solution, dilute the 10x stock 1:10 with deionized water and add methanol to a final concentration of 10-20% as required by the specific protocol.[2]

Mandatory Visualizations**Logical Workflow for Buffer Concentration Calculation**

[Click to download full resolution via product page](#)

Caption: Logical steps for calculating buffer concentration.


Experimental Workflow for Protein Transfer using CAPS Buffer in Western Blotting

[Click to download full resolution via product page](#)

Caption: Western blot protein transfer workflow with CAPS buffer.

Generalized Signal Transduction Pathway

[Click to download full resolution via product page](#)

Caption: A generalized signaling pathway. CAPS buffer is utilized in Western blotting to analyze the expression and modification of protein components within such pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAPS Buffer: A Systematic Interpretation from Molecular Characteristics to Frontier Applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. licorbio.com [licorbio.com]
- 4. Buffers [chem.purdue.edu]
- 5. mt.com [mt.com]
- 6. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [Mastering the Millimolar: A Technical Guide to Calculating CAPS Buffer Stock Solution Concentration]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018068#calculating-the-concentration-of-caps-buffer-stock-solution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com